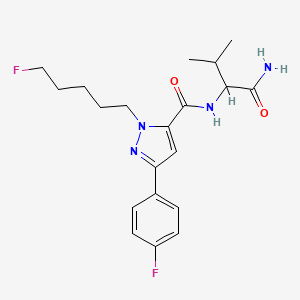
(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al
Vue d'ensemble
Description
(4->2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al, also known as HAO472, is a natural compound derived from the plant Clerodendrum serratum. This compound has gained attention in the scientific community due to its potential therapeutic properties.
Applications De Recherche Scientifique
Anti-Histaminic and Anti-Helicobacter pylori Activities
(4→2)-Abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al, isolated from Polyalthia longifolia leaves, has been evaluated for its anti-histaminic and anti-Helicobacter pylori activities. The compound demonstrated lower potency compared to a related compound, 16α-hydroxycleroda-3,13(14)-dien-16,15-olide, in both anti-histaminic assay and anti-H. pylori assay. This study suggests that the (4→2)-abeo migration in the compound may reduce its activities in these areas (Edmond, Mostafa, El‐Shazly, & Singab, 2020).
Potential as an Anti-Inflammatory Agent
Another study on compounds isolated from Polyalthia longifolia, including (4→2)-abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al, assessed their anti-inflammatory activity. While this particular compound's activity wasn't specifically highlighted, other related compounds showed promising results in inhibiting NO production in stimulated macrophages, indicating potential anti-inflammatory applications (Wu et al., 2014).
Antimicrobial Evaluation
The antimicrobial activity of various clerodane diterpenes, including (4→2)-abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al, was studied using compounds isolated from Polyalthia longifolia var. pendula. The findings indicated that some of the clerodane derivatives exhibited significant antimicrobial activity, suggesting potential applications in this domain. However, the specific activity of (4→2)-abeo-16-hydroxycleroda-2,13-dien-15,16-olide-3-al was not detailed in the study (Sashidhara, Singh, & Shukla, 2009).
Propriétés
IUPAC Name |
(3aR,6R,7S,7aR)-7-[2-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-3,3a,6,7-tetramethyl-4,5,6,7a-tetrahydro-1H-indene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-12-5-7-20(4)13(2)15(11-21)9-16(20)19(12,3)8-6-14-10-17(22)24-18(14)23/h10-12,16,18,23H,5-9H2,1-4H3/t12-,16-,18?,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIQEPLIKSMSRT-XLBPYVILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=CC(=O)OC3O)CC(=C2C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3O)CC(=C2C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




